molecular formula C9H11Br2NO B13081050 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

Katalognummer: B13081050
Molekulargewicht: 309.00 g/mol
InChI-Schlüssel: ZGXUDGWXDBFKQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H11Br2NO It is characterized by the presence of a dibromophenyl group attached to an aminoethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dibromobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The dibromo group can be reduced to form a less halogenated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a mono- or non-halogenated derivative.

    Substitution: Formation of substituted aminoethanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(3,4-Dichlorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(3,4-Difluorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol

Uniqueness

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.

Eigenschaften

Molekularformel

C9H11Br2NO

Molekulargewicht

309.00 g/mol

IUPAC-Name

2-[(3,4-dibromophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11Br2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI-Schlüssel

ZGXUDGWXDBFKQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNCCO)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.